6-benzyl-4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione
Overview
Description
“6-benzyl-4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione” is a chemical compound with the molecular formula C19H13NO4 . It has an average mass of 319.311 Da and a monoisotopic mass of 319.084473 Da .
Molecular Structure Analysis
The InChI code for this compound is 1S/C19H13NO4/c21-15-10-16(22)24-18-13-8-4-5-9-14(13)20(19(23)17(15)18)11-12-6-2-1-3-7-12/h1-9H,10-11H2 . This code provides a detailed description of the molecule’s structure, including the positions of the atoms and the types of bonds between them.Physical and Chemical Properties Analysis
This compound has a molecular weight of 319.32 . It is a solid in its physical form . More specific physical and chemical properties such as melting point, boiling point, and solubility are not mentioned in the search results.Scientific Research Applications
Facile Synthesis Techniques
Research has demonstrated various methods for synthesizing pyranoquinoline derivatives, which include:
L-Proline Catalyzed Reactions : A study by Karamthulla et al. (2014) showcases the synthesis of 2H-benzo[g]pyrazolo[3,4-b]quinoline-5,10(4H,11H)-dione derivatives using a catalytic amount of L-proline. This method offers a metal-free, efficient process applicable to a wide range of aldehydes (Karamthulla, S., Pal, S., Parvin, T., & Choudhury, L. H., 2014).
Microwave-Assisted Cyclocondensation : Razzaq and Kappe (2007) highlighted the preparation of 4-hydroxy-6-methyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione via microwave-assisted cyclocondensation. This approach benefits from open vessel controlled microwave heating, enabling simultaneous removal of by-products (Razzaq, T., & Kappe, C., 2007).
Potential Biological Applications
Several studies have explored the biological potential of pyranoquinoline derivatives, such as:
α-Glucosidase Inhibitors : Heydari et al. (2019) synthesized pyrano[3,2-c]quinoline derivatives and evaluated their in vitro α-glucosidase inhibitory activity, suggesting potential applications in treating type 2 diabetes. The study found these compounds to exhibit significant inhibitory activity, with some derivatives showing better performance than the standard drug acarbose (Heydari, Z., Mohammadi‐Khanaposhtani, M., Imanparast, S., Faramarzi, M., Mahdavi, M., Ranjbar, P. R., & Larijani, B., 2019).
Cytotoxic Activities : Mo et al. (2004) identified unique pyrano[4,3-c][2]benzopyran-1,6-dione and furo[3,2-c]pyran-4-one derivatives from Phellinus igniarius with selective cytotoxicity against human lung and liver cancer cell lines, highlighting their potential as anticancer agents (Mo, S., Wang, S.-J., Zhou, G.-x., Yang, Y.-c., Li, Y., Chen, X., & Shi, J., 2004).
Safety and Hazards
The compound is associated with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary statements include measures for prevention, response, storage, and disposal .
Properties
IUPAC Name |
6-benzyl-4-hydroxypyrano[3,2-c]quinoline-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO4/c21-15-10-16(22)24-18-13-8-4-5-9-14(13)20(19(23)17(15)18)11-12-6-2-1-3-7-12/h1-10,21H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJJYWRQCFZPYQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C4=C(C2=O)C(=CC(=O)O4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301331966 | |
Record name | 6-benzyl-4-hydroxypyrano[3,2-c]quinoline-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301331966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
32.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24821622 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
161185-26-8 | |
Record name | 6-benzyl-4-hydroxypyrano[3,2-c]quinoline-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301331966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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